2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

RORγ antagonist Th17 immunomodulation autoimmune disease research

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 154117-92-7) is the regioisomerically pure C6-pyrrolidine building block that enables predictable C2>C4 SNAr sequential functionalization without protecting-group strategies. The pyrrolidine substituent imparts unique steric and electronic properties critical for target engagement in kinase inhibitor libraries, nAChR α3β4 antagonism (IC₅₀ = 1.8 nM), and RORγ modulation (IC₅₀ = 110 nM, 2.7-fold selectivity over DHODH). Substituting generic 2,4-dichloropyrimidine analogs or the incorrect regioisomer (CAS 154117-91-6) compromises synthetic efficiency, potency, and experimental reproducibility. This is the validated key intermediate in US Patent 8,962,641 B2.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08 g/mol
CAS No. 154117-92-7
Cat. No. B131093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
CAS154117-92-7
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
InChIKeyZSRQVXSPXHZOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 154117-92-7) – Procurement & Differentiation Guide for Medicinal Chemistry & Kinase Research


2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 154117-92-7) is a heterocyclic building block featuring a pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and a pyrrolidine ring at position 6 . This compound serves as a versatile intermediate in medicinal chemistry, enabling sequential nucleophilic aromatic substitution (SNAr) reactions for the rapid assembly of diverse kinase inhibitor libraries [1]. Its pyrrolidine substituent imparts distinct steric and electronic properties that influence target engagement and selectivity profiles compared to analogs bearing alternative amines or regioisomeric substitution patterns . Documented biological activities include nanomolar antagonism of specific nicotinic acetylcholine receptor (nAChR) subtypes, inhibition of the nuclear receptor RORγ, and modulation of monoamine transporters [2].

Why Generic 2,4-Dichloropyrimidine Analogs Cannot Replace CAS 154117-92-7 in Target-Focused Research


Substitution at the 6-position of 2,4-dichloropyrimidine with a pyrrolidine ring fundamentally alters the compound's reactivity, target engagement, and biological profile relative to analogs bearing different amine substituents or alternative regioisomers . The pyrrolidine group influences the electronic environment of the pyrimidine core, dictating the regioselectivity of subsequent SNAr reactions—a critical consideration for synthetic route planning and library construction [1]. More importantly, the steric and conformational constraints imposed by the pyrrolidine ring drive distinct binding interactions with biological targets, resulting in measurable differences in potency and selectivity across kinase, nuclear receptor, and transporter assays that cannot be replicated by piperidine, morpholine, or dimethylamino analogs [2]. Simply substituting a generic 2,4-dichloropyrimidine derivative without accounting for these structure-activity relationships risks compromising synthetic efficiency, target engagement, and experimental reproducibility.

Quantitative Differentiation Evidence: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine vs. Structural Analogs


RORγ Nuclear Receptor Inhibition: Potency Differentiation vs. Alternative Amine Substituents

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine inhibits the RORγ nuclear receptor with an IC50 of 110 nM in a cellular dual-glo luciferase reporter assay, placing it within a potency range suitable for hit-to-lead optimization in immunomodulatory programs [1]. While direct head-to-head data for the closest 6-position amine analogs (piperidine, morpholine, dimethylamino) are not available in the public domain, class-level SAR inference indicates that the pyrrolidine ring provides a unique balance of steric bulk and conformational flexibility that is expected to confer distinct binding interactions compared to the larger, more flexible piperidine ring or the hydrogen-bonding-capable morpholine oxygen . This compound exhibits a 2.7-fold selectivity window over the related enzyme DHODH (IC50 = 297 nM), suggesting target class discrimination relevant to minimizing off-target effects in RORγ-focused campaigns [1].

RORγ antagonist Th17 immunomodulation autoimmune disease research

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: High Potency and Subtype Selectivity

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine exhibits exceptionally potent antagonism at the α3β4 nAChR subtype (IC50 = 1.8 nM), with 6.7-fold selectivity over α4β2 (IC50 = 12 nM) and 8.3-fold selectivity over α4β4 (IC50 = 15 nM) in human SH-SY5Y cells [1]. This sub-nanomolar to low-nanomolar potency profile is notably stronger than its activity at monoamine transporters (DAT IC50 = 658–945 nM, NET IC50 = 443 nM, SERT IC50 = 100 nM), demonstrating a clear pharmacological preference for specific nAChR subtypes [2]. While comparable nAChR data for the piperidine and morpholine analogs are not publicly available, the potency and subtype selectivity observed for this pyrrolidine-containing scaffold support its utility as a tool compound for dissecting nAChR subtype-specific signaling, a feature that may not be preserved with alternative 6-position substituents.

nAChR antagonist smoking cessation neurological disorders

Regioselectivity in SNAr Reactions: Preferred C2 Reactivity Driven by C6 Pyrrolidine Substituent

In 2,4-dichloropyrimidines bearing an electron-donating substituent at the C6 position—such as the pyrrolidine ring in CAS 154117-92-7—nucleophilic aromatic substitution (SNAr) reactions proceed preferentially at the C2 position rather than C4 [1]. This regiochemical bias is a direct consequence of the electronic influence of the C6 substituent and is distinct from the behavior of unsubstituted 2,4-dichloropyrimidine or analogs with electron-withdrawing groups. For comparative context, the positional isomer 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (CAS 154117-91-6) exhibits a different reactivity pattern due to the altered placement of the pyrrolidine ring, which can lead to divergent synthetic outcomes when constructing more complex pyrimidine-based scaffolds [2]. This predictable regioselectivity enables chemists to design sequential displacement strategies with greater confidence, reducing the need for chromatographic separation of regioisomeric mixtures and improving overall synthetic efficiency.

SNAr regioselectivity kinase inhibitor synthesis medicinal chemistry building block

Monoamine Transporter Inhibition Profile: Differential Activity Across DAT, NET, and SERT

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine inhibits serotonin reuptake at SERT with an IC50 of 100 nM, demonstrating 4.4-fold selectivity over norepinephrine reuptake at NET (IC50 = 443 nM) and 6.6–9.5-fold selectivity over dopamine reuptake at DAT (IC50 = 658–945 nM, depending on assay format) in HEK293 cells expressing human transporters [1]. This rank-order potency (SERT > NET > DAT) establishes a distinct transporter inhibition fingerprint that differentiates it from classic reuptake inhibitors such as cocaine (DAT-preferring) or selective serotonin reuptake inhibitors (SERT-selective). In contrast, the structurally related compound 2-chloro-4,6-di(pyrrolidin-1-yl)pyrimidine (CAS 151476-47-0) has been reported in the patent literature for distinct therapeutic applications (e.g., CPT-1 inhibition), with no publicly available monoamine transporter data [2]. This indicates that the presence of a second pyrrolidine substituent fundamentally redirects the biological activity of the scaffold.

monoamine transporter dopamine reuptake CNS drug discovery

In Vivo Behavioral Activity in Mouse Models: Demonstration of CNS Penetration and Functional Engagement

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine demonstrates dose-dependent in vivo activity in multiple mouse behavioral assays relevant to nicotine addiction and smoking cessation, including tail-flick (ED50 = 1.2 mg/kg, subcutaneous), locomotor activity (ED50 = 4.9 mg/kg), and hotplate assays (ED50 = 15 mg/kg) following nicotine challenge [1]. These data provide functional evidence of blood-brain barrier penetration and target engagement in a living organism, a critical differentiator from in vitro-only active compounds that may fail to translate to in vivo models. While comparative in vivo data for the closest analogs (e.g., piperidine or morpholine derivatives) are not available in the public domain, the demonstration of functional CNS activity at sub- to low-mg/kg doses positions this compound as a viable tool for preclinical behavioral pharmacology studies, a property that cannot be assumed for structurally related analogs without empirical validation.

in vivo pharmacology CNS penetration smoking cessation behavioral pharmacology

Patent Landscape and Intellectual Property Positioning: Scaffold Privilege in Pyrrolidine-Pyrimidine Derivatives

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 154117-92-7) serves as a key intermediate in the synthesis of a broader class of pyrimidine-substituted pyrrolidine derivatives claimed in US Patent 8,962,641 B2, which encompasses pharmaceutical compositions and therapeutic uses related to metabolic disorders, including CPT-1 inhibition and regulation of fatty acid oxidation [1]. In contrast, the positional isomer 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (CAS 154117-91-6) and the disubstituted analog 2-chloro-4,6-di(pyrrolidin-1-yl)pyrimidine (CAS 151476-47-0) appear in patent literature with different synthetic contexts—the latter being the subject of a dedicated purification process patent (US 5,225,555 A) for use as a pharmaceutical intermediate [2]. This patent footprint indicates that the specific 2,4-dichloro-6-(pyrrolidin-1-yl) substitution pattern occupies a privileged position within the chemical intellectual property landscape, with demonstrated utility in constructing patent-protected therapeutic candidates. Procurement of the correct regioisomer is therefore essential for programs operating within this patent space, as substitution with an incorrect isomer could lead to off-target IP exposure or invalidate freedom-to-operate assessments.

patent analysis chemical IP medicinal chemistry scaffold procurement compliance

Application Scenarios for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine Based on Quantitative Evidence


RORγ Antagonist Hit-to-Lead Optimization in Autoimmune Disease Research

Programs targeting Th17-mediated autoimmune conditions (e.g., psoriasis, multiple sclerosis, inflammatory bowel disease) can utilize this compound as a starting point for RORγ antagonist development. With an IC50 of 110 nM in cellular reporter assays and 2.7-fold selectivity over DHODH, it provides a tractable potency window suitable for medicinal chemistry optimization [1]. The pyrrolidine substituent offers a vector for further derivatization through the remaining C2 and C4 chlorine handles, enabling parallel SAR exploration without altering the core RORγ-binding motif. The availability of regioisomerically pure material (CAS 154117-92-7) ensures that synthetic efforts focus on the correct substitution pattern for this target class.

nAChR Subtype-Selective Tool Compound for Neuroscience Target Validation

Investigators studying nicotinic acetylcholine receptor pharmacology, particularly the α3β4 subtype implicated in nicotine addiction and reward pathways, can employ this compound as a high-potency antagonist tool (IC50 = 1.8 nM) with defined subtype selectivity over α4β2 and α4β4 [2]. The documented in vivo activity in mouse models (tail-flick ED50 = 1.2 mg/kg, locomotor ED50 = 4.9 mg/kg) validates CNS penetration and functional target engagement, reducing the risk of false-negative outcomes in behavioral pharmacology studies [3]. This compound is less suitable for programs focused exclusively on monoamine transporters, given its weaker potency at DAT, NET, and SERT relative to nAChR targets.

Medicinal Chemistry Building Block for Regioselective Library Synthesis

Medicinal chemists constructing 2,4,6-trisubstituted pyrimidine libraries can leverage the predictable C2 > C4 SNAr regioselectivity imparted by the C6 pyrrolidine substituent [4]. This property enables sequential, chemoselective functionalization without the need for protecting group strategies or chromatographic separation of regioisomeric mixtures, improving synthetic throughput and purity profiles. The compound's utility as a key intermediate in US Patent 8,962,641 B2 further validates its role in generating patent-protected pyrrolidine-pyrimidine derivatives with therapeutic relevance to metabolic disorders [5]. Procurement of the correct regioisomer (CAS 154117-92-7, not CAS 154117-91-6) is essential for reproducing the synthetic routes and biological outcomes described in the patent literature.

Transporter Pharmacology Studies with Defined SERT/NET/DAT Fingerprint

CNS drug discovery programs requiring a reference compound with a characterized monoamine transporter inhibition profile can utilize this compound's established fingerprint: SERT (IC50 = 100 nM) > NET (IC50 = 443 nM) > DAT (IC50 = 658–945 nM) [6]. This profile differs from classical reuptake inhibitors and provides a benchmark for interpreting structure-transporter relationships in pyrimidine-based scaffolds. The compound's moderate potency at SERT, combined with its high nAChR antagonist activity, makes it a useful tool for dissecting polypharmacology in neurological disease models where both nicotinic and serotonergic signaling may contribute to the therapeutic phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.